molecular formula C6H6I2N2 B13741766 4,6-Diiodobenzene-1,3-diamine CAS No. 125677-99-8

4,6-Diiodobenzene-1,3-diamine

Cat. No.: B13741766
CAS No.: 125677-99-8
M. Wt: 359.93 g/mol
InChI Key: DWPIZDKIKWDFAB-UHFFFAOYSA-N
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Description

4,6-Diiodobenzene-1,3-diamine is an organic compound with the molecular formula C6H6I2N2. It is a derivative of benzene, where two iodine atoms are substituted at the 4 and 6 positions, and two amino groups are substituted at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diiodobenzene-1,3-diamine typically involves the iodination of benzene derivatives followed by amination. One common method starts with 1,3-dinitrobenzene, which undergoes a two-step reduction process to form this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Diiodobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or amines are used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

4,6-Diiodobenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-diiodobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and amino groups allow it to form strong interactions with these targets, influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-diiodobenzene-1,3-diamine include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of iodine atoms at the 4 and 6 positions enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,6-diiodobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIZDKIKWDFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)I)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561830
Record name 4,6-Diiodobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125677-99-8
Record name 4,6-Diiodobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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